molecular formula C5H7NS B181327 4-Methylthiophen-2-amine CAS No. 14770-82-2

4-Methylthiophen-2-amine

Cat. No.: B181327
CAS No.: 14770-82-2
M. Wt: 113.18 g/mol
InChI Key: HIJCUWLXJWHXCN-UHFFFAOYSA-N
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Description

4-Methylthiophen-2-amine is a heterocyclic organic compound with the molecular formula C5H7NS. It is a derivative of thiophene, which is a five-membered ring containing a sulfur atom. The compound is characterized by the presence of an amine group at the second position and a methyl group at the fourth position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophen-2-amine can be achieved through several methods. One common approach involves the nitration of 4-methylthiophene followed by reduction to yield the amine derivative. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 4-methylthiophene using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as copper or nickel to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

4-Methylthiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

    Industry: In material science, the compound is used in the development of organic semiconductors and other advanced materials. .

Mechanism of Action

The mechanism of action of 4-Methylthiophen-2-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary based on the derivative and its intended use .

Comparison with Similar Compounds

4-Methylthiophen-2-amine can be compared with other thiophene derivatives, such as:

    Thiophene: The parent compound, which lacks the methyl and amine groups.

    2-Aminothiophene: Similar to this compound but without the methyl group.

    4-Methylthiophene: Lacks the amine group but has the methyl group at the same position.

The presence of both the methyl and amine groups in this compound imparts unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCUWLXJWHXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481535
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-82-2
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-methylthiophen-2-ylcarbamate (0.880 g, 4.13 mmol) in CH2Cl2 (8 mL) and TFA (6 mL) wad stirred at room temperature for 3 h. Solvents was removed in vacuo to give 4-methylthiophen-2-amine as trifluoroacetic acid salt (0.920 g).
Quantity
0.88 g
Type
reactant
Reaction Step One
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Quantity
6 mL
Type
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Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiophen-2-amine
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4-Methylthiophen-2-amine
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4-Methylthiophen-2-amine
Reactant of Route 5
4-Methylthiophen-2-amine
Reactant of Route 6
4-Methylthiophen-2-amine

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